

In-Depth Technical Guide: Synthesis and Characterization of 4-Nitrososulfamethoxazole

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Compound of Interest

Compound Name: 4-Nitrososulfamethoxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **4-nitrososulfamethoxazole** (SMX-NO), a critical reactive metabolite of the antibiotic sulfamethoxazole. Understanding the properties and behavior of this compound is paramount for research into drug hypersensitivity reactions, toxicology, and the development of safer sulfonamide antibiotics.

Introduction

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic. However, its clinical use is associated with a risk of hypersensitivity reactions, which are thought to be mediated by its reactive metabolites.^{[1][2]} One of the key metabolites implicated in these adverse drug reactions is **4-nitrososulfamethoxazole** (SMX-NO).^{[1][2]} This highly reactive electrophile is formed in the body through the oxidation of sulfamethoxazole, proceeding via a hydroxylamine intermediate.^[3]

SMX-NO can covalently bind to endogenous proteins, forming haptens that can be recognized by the immune system, leading to T-cell activation and the clinical manifestations of hypersensitivity.^{[4][5][6][7]} Therefore, the ability to synthesize and characterize **4-nitrososulfamethoxazole** is essential for researchers studying the mechanisms of these reactions and for the development of predictive toxicological models.

This technical guide details the synthesis of **4-nitrososulfamethoxazole**, its purification, and its characterization using various analytical techniques.

Synthesis and Purification

The synthesis of **4-nitrososulfamethoxazole** is typically achieved through the oxidation of its precursor, sulfamethoxazole hydroxylamine.[3]

Synthesis of 4-Nitrososulfamethoxazole

Experimental Protocol:

- Starting Material: Sulfamethoxazole hydroxylamine.
- Oxidizing Agent: A mild oxidizing agent is used. Due to the lack of a specific published protocol for a particular oxidizing agent, a general approach is described. Common oxidizing agents for converting hydroxylamines to nitroso compounds include reagents like potassium dichromate in acidic medium or Caro's acid.
- Reaction Conditions: The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system at a controlled temperature, often at or below room temperature, to minimize degradation of the product.
- Procedure:
 - Dissolve sulfamethoxazole hydroxylamine in a suitable solvent.
 - Slowly add the oxidizing agent to the solution while stirring and maintaining the desired temperature.
 - Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Once the reaction is complete, the product is isolated from the reaction mixture.

Purification of 4-Nitrososulfamethoxazole

Due to its reactive nature, purification of **4-nitrososulfamethoxazole** requires careful handling. Recrystallization is a common method for purifying solid organic compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol:

- Solvent Selection: A suitable solvent system for recrystallization is one in which **4-nitrososulfamethoxazole** is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent pairs for recrystallization include ethanol/water or acetone/hexane.
- Procedure:
 - Dissolve the crude **4-nitrososulfamethoxazole** in a minimal amount of the hot solvent.
 - If insoluble impurities are present, perform a hot filtration.
 - Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
 - Further cooling in an ice bath can maximize the yield of the purified product.
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
 - Dry the purified crystals under vacuum.

Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized **4-nitrososulfamethoxazole**.

General Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{10}H_9N_3O_4S$	[13] [14] [15]
Molecular Weight	267.26 g/mol	[13] [14] [15]
Appearance	Yellow solid	[16]
Purity	≥90%	[13]

Spectroscopic Characterization

UV-Vis spectroscopy is used to determine the absorption characteristics of **4-nitrososulfamethoxazole**. The λ_{max} (wavelength of maximum absorbance) is a characteristic property of the compound. While a specific spectrum for **4-nitrososulfamethoxazole** is not readily available in the provided search results, the parent compound, sulfamethoxazole, has a λ_{max} around 260 nm.[\[17\]](#) The introduction of the nitroso group is expected to shift the λ_{max} .

Experimental Protocol:

- Prepare a dilute solution of **4-nitrososulfamethoxazole** in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
- Record the UV-Vis spectrum over a wavelength range of 200-800 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).

NMR spectroscopy provides detailed information about the chemical structure of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Experimental Protocol:

- Dissolve a small amount of purified **4-nitrososulfamethoxazole** in DMSO-d₆.
- Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
- Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ^1H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.3	s	3H	-CH ₃
~6.2	s	1H	Isoxazole C-H
~7.8-8.2	m	4H	Aromatic protons
~11.5	br s	1H	-SO ₂ NH-

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[23][24][25][26]

Experimental Protocol:

- Prepare a dilute solution of **4-nitrososulfamethoxazole** in a suitable solvent (e.g., acetonitrile/water).
- Infuse the solution into the ESI source of a mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Expected Mass Spectrometry Data:

- Molecular Ion: [M+H]⁺ at m/z 268 or [M-H]⁻ at m/z 266.
- Key Fragmentation: A characteristic loss of the NO radical (30 Da) is a common fragmentation pathway for nitrosamine compounds.[24][27]

Chromatographic Characterization

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Experimental Protocol:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at the λ_{max} of **4-nitrososulfamethoxazole**.
- Procedure:
 - Prepare a standard solution of **4-nitrososulfamethoxazole** of known concentration.
 - Inject the standard and the synthesized sample onto the HPLC system.
 - Determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

Typical HPLC Conditions for Sulfamethoxazole and Related Compounds:

Parameter	Condition
Column	C18 reversed-phase (e.g., 250 x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate	1.0 mL/min
Detection	UV at a specific wavelength (e.g., 278 nm for a derivative)

Biological Activity and Signaling Pathways

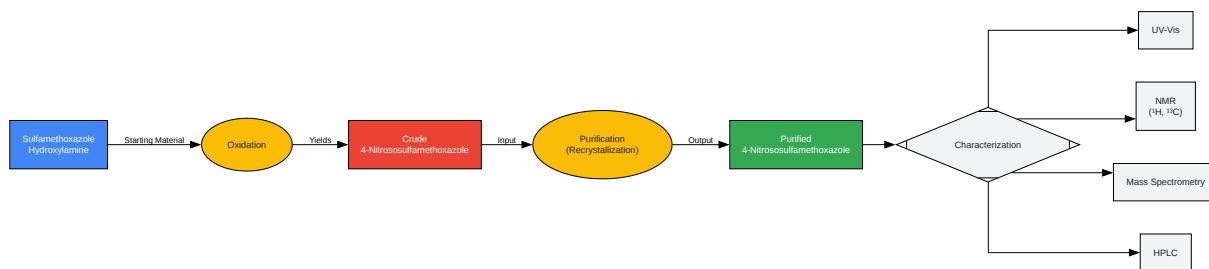
4-Nitrososulfamethoxazole is not used therapeutically but is a key molecule in understanding the toxicology of sulfamethoxazole. Its primary biological effect is the covalent modification of proteins, leading to an immune response.

Mechanism of Action: Hapten Formation and T-Cell Activation

The electrophilic nitroso group of SMX-NO readily reacts with nucleophilic residues on proteins, particularly the thiol group of cysteine residues, to form stable covalent adducts.^{[4][5][33]} These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells.^[34] The resulting hapteneated peptides are presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-cells, leading to their activation, proliferation, and the secretion of pro-inflammatory cytokines, which drives the hypersensitivity reaction.^{[1][2][6][7]}

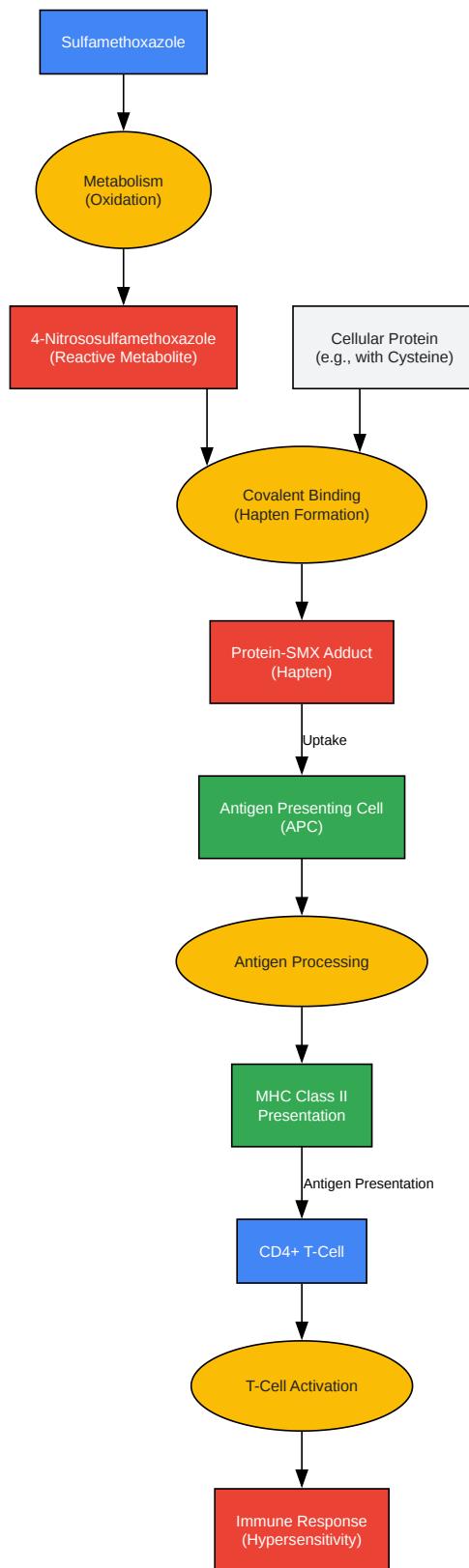
Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the synthesis, characterization, and biological action of **4-nitrososulfamethoxazole**.



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Caption: Workflow for the synthesis and characterization of **4-nitrososulfamethoxazole**.



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Caption: Signaling pathway of **4-nitrososulfamethoxazole**-induced hypersensitivity.

Conclusion

This technical guide has outlined the synthesis, purification, and characterization of **4-nitrososulfamethoxazole**, a key reactive metabolite of sulfamethoxazole. The provided experimental frameworks and characterization data serve as a valuable resource for researchers investigating the mechanisms of sulfonamide hypersensitivity and for professionals in drug development focused on mitigating adverse drug reactions. A thorough understanding of the chemistry and biology of this reactive intermediate is crucial for advancing the safety of this important class of antibiotics.

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